4-(ethoxymethyl)-2,6-dimethylaniline
Description
4-(Ethoxymethyl)-2,6-dimethylaniline is a substituted aromatic amine characterized by a benzene ring with two methyl groups at the 2- and 6-positions and an ethoxymethyl group (-CH₂OCH₂CH₃) at the 4-position. The ethoxymethyl substituent likely influences solubility, reactivity, and metabolic pathways compared to simpler alkyl or alkoxy groups.
Properties
Molecular Formula |
C11H17NO |
|---|---|
Molecular Weight |
179.26 g/mol |
IUPAC Name |
4-(ethoxymethyl)-2,6-dimethylaniline |
InChI |
InChI=1S/C11H17NO/c1-4-13-7-10-5-8(2)11(12)9(3)6-10/h5-6H,4,7,12H2,1-3H3 |
InChI Key |
SPJNZXGDSPWTDI-UHFFFAOYSA-N |
Canonical SMILES |
CCOCC1=CC(=C(C(=C1)C)N)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(ethoxymethyl)-2,6-dimethylaniline typically involves the alkylation of 2,6-dimethylaniline with ethoxymethyl chloride. The reaction is carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction conditions generally include:
Temperature: 60-80°C
Solvent: Anhydrous ethanol or methanol
Reaction Time: 4-6 hours
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous flow reactors to ensure consistent product quality and yield. The use of catalysts, such as nickel or palladium, can enhance the reaction efficiency and reduce the reaction time.
Chemical Reactions Analysis
Types of Reactions
4-(ethoxymethyl)-2,6-dimethylaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: Electrophilic aromatic substitution reactions can introduce various substituents onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents like bromine (Br₂) and nitric acid (HNO₃) are used for halogenation and nitration reactions, respectively.
Major Products Formed
Oxidation: Quinone derivatives
Reduction: Amino derivatives
Substitution: Halogenated or nitrated aromatic compounds
Scientific Research Applications
4-(ethoxymethyl)-2,6-dimethylaniline has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including dyes and pigments.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and metabolic pathways.
Medicine: Explored for its potential use in the development of pharmaceutical drugs, particularly as an intermediate in the synthesis of anesthetics and analgesics.
Industry: Utilized in the production of agrochemicals, such as herbicides and insecticides, and in the manufacturing of polymers and resins.
Mechanism of Action
The mechanism of action of 4-(ethoxymethyl)-2,6-dimethylaniline involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or activator of enzymatic reactions, depending on its structure and functional groups. The pathways involved include:
Enzyme Inhibition: The compound can bind to the active site of enzymes, preventing substrate binding and subsequent catalytic activity.
Receptor Binding: It can interact with cellular receptors, modulating signal transduction pathways and cellular responses.
Comparison with Similar Compounds
Structural Analogs and Substitution Effects
Key structural analogs include:
- Substituent Impact :
- Ethoxymethyl (-CH₂OCH₂CH₃) : Enhances lipophilicity compared to methoxy (-OCH₃) but reduces it relative to tert-butyl groups. The ether linkage may increase metabolic stability compared to esters or amides .
- Halogens (I, Cl) : Electron-withdrawing effects alter reactivity in electrophilic substitution reactions. For example, 4-iodo derivatives are pivotal in cross-coupling reactions .
Chemical Reactivity and Stability
- Oxidation: 2,6-Dimethylaniline undergoes Fenton process degradation (~70% efficiency at pH 2), producing intermediates like 2,6-dimethylphenol and short-chain acids . The ethoxymethyl group may slow oxidation due to steric protection of the aromatic ring.
- DNA Adduct Formation: 2,6-Dimethylaniline forms adducts with deoxyguanosine (e.g., dG-C8-2,6-diMeA) and deoxyadenosine (e.g., dA-N⁶-2,6-diMeA) . Ethoxymethyl substitution could modulate adduct formation by altering electronic or steric interactions with DNA.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
